4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile
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Overview
Description
4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound that features a benzonitrile core substituted with a methoxypyrrolidine and piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium or copper, and may involve steps like halogenation, nucleophilic substitution, and reductive amination .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations .
Chemical Reactions Analysis
Types of Reactions
4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxypyrrolidine group can be oxidized to form corresponding N-oxides.
Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyrrolidine group would yield N-oxides, while reduction of the nitrile group would produce primary amines .
Scientific Research Applications
4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies of receptor binding and enzyme inhibition, providing insights into biological pathways.
Mechanism of Action
The mechanism of action of 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxypyrrolidine and piperidine groups can mimic natural ligands, allowing the compound to bind to and modulate the activity of these targets. This can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzamide
- 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzoic acid
- 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzylamine
Uniqueness
What sets 4-(3-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-oxopropyl)benzonitrile apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both a nitrile and a methoxypyrrolidine group allows for versatile chemical modifications and potential therapeutic applications .
Properties
IUPAC Name |
4-[3-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-3-oxopropyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-25-19-10-13-23(15-19)18-8-11-22(12-9-18)20(24)7-6-16-2-4-17(14-21)5-3-16/h2-5,18-19H,6-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYRNMYIMYFCBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)CCC3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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